

Discovery and history of 6-(Propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Propan-2-yloxy)pyridin-3-amine

Cat. No.: B3143267

[Get Quote](#)

An In-depth Technical Guide to **6-(Propan-2-yloxy)pyridin-3-amine**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

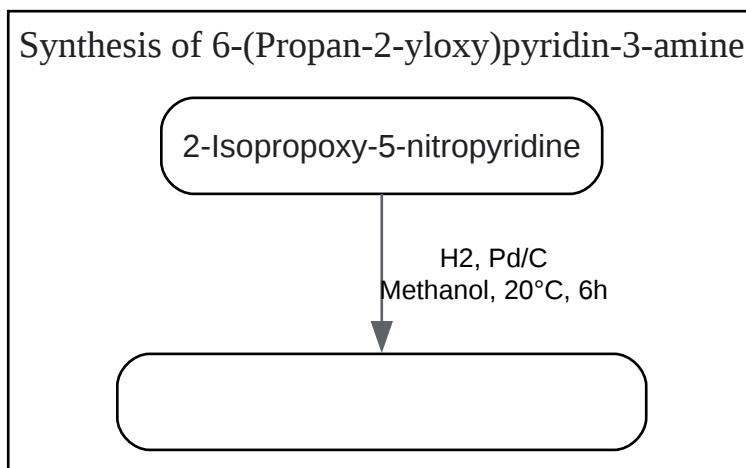
6-(Propan-2-yloxy)pyridin-3-amine, a key heterocyclic building block, has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amine and an isopropoxy group on a pyridine core, renders it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of **6-(Propan-2-yloxy)pyridin-3-amine**, with a particular focus on its role in modern drug discovery and development. Detailed experimental protocols and an exploration of the broader significance of the aminopyridine scaffold are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Overview

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, belongs to the versatile class of aminopyridine derivatives. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including a significant number of kinase inhibitors^[1]. The unique electronic properties and structural rigidity of the pyridine ring, combined with the hydrogen bonding capabilities of the amino group, make it an ideal scaffold for interacting with various biological targets. The isopropoxy group at the 6-

position can influence the compound's lipophilicity, metabolic stability, and overall physicochemical profile, making it a key feature for fine-tuning the properties of drug candidates.

This guide will delve into the historical context of this compound's synthesis and explore its applications as a foundational element in the construction of novel therapeutics.


Synthesis and Mechanistic Insights

The primary and most efficient synthesis of **6-(Propan-2-yloxy)pyridin-3-amine** involves the reduction of a nitro-substituted precursor. This approach is favored for its high yield and selectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-isopropoxy-5-nitropyridine as a readily accessible starting material. The core transformation is the reduction of the nitro group to an amine, a fundamental and well-understood reaction in organic synthesis.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route to **6-(Propan-2-yloxy)pyridin-3-amine**.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the reduction of nitropyridines[2].

Reaction: Reduction of 2-Isopropoxy-5-nitropyridine

Materials:

- 2-Isopropoxy-5-nitropyridine
- 10% Palladium on activated carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Celite®

Procedure:

- In a suitable reaction vessel, dissolve 2-isopropoxy-5-nitropyridine in methanol.
- Carefully add 10% Palladium on carbon to the solution.
- Evacuate the flask and backfill with hydrogen gas.
- Stir the reaction mixture vigorously at room temperature (20°C) for 6 hours under a hydrogen atmosphere.
- Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure to yield **6-(Propan-2-yloxy)pyridin-3-amine** as a brown oil, which may solidify upon standing. The product is often obtained in quantitative yield[2].

Causality of Experimental Choices:

- Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
- Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
- Hydrogen Source: Hydrogen gas is the reducing agent, and maintaining a positive pressure ensures the reaction proceeds to completion.
- Filtration: Celite is used as a filter aid to effectively remove the fine particles of the palladium catalyst from the reaction mixture.

Physicochemical Properties

A summary of the key physicochemical properties of **6-(Propan-2-yloxy)pyridin-3-amine** is provided in the table below.

Property	Value	Source
CAS Number	52025-36-2	[3] [4] [5]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[6]
Molecular Weight	152.19 g/mol	[6]
Appearance	Brown oil/solid	[2]
SMILES	CC(C)OC1=NC=C(C=C1)N	[6]
InChI	InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3	[6]

Applications in Drug Discovery and Medicinal Chemistry

The true value of **6-(Propan-2-yloxy)pyridin-3-amine** lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets.

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases[1]. The amino group of **6-(Propan-2-yloxy)pyridin-3-amine** can be readily functionalized through reactions such as amide bond formation or cross-coupling reactions to introduce functionalities that target specific kinases.

Central Nervous System (CNS) Agents

Aminopyridine derivatives have shown promise as modulators of neuronal targets. For instance, analogs have been investigated for imaging aggregated α -synuclein in Parkinson's disease[7] and as ligands for nicotinic acetylcholine receptors (nAChRs)[8]. The isopropoxy group can enhance brain penetration by increasing lipophilicity, making this scaffold attractive for CNS drug discovery.

Antiviral Agents

The aminopyridine scaffold has been incorporated into potent antiviral agents. Notably, derivatives of a related 6-aminopyrazolo[3,4-b]pyridine have been developed as HIV-1 non-nucleoside reverse transcriptase inhibitors[9]. This highlights the potential of functionalized aminopyridines in the development of novel antiviral therapies.

Conclusion

6-(Propan-2-yloxy)pyridin-3-amine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with the proven utility of the aminopyridine scaffold, makes it an attractive starting material for the discovery of novel therapeutics. The strategic placement of the amino and isopropoxy groups provides a platform for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. This guide has

provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [chemicalbook.com]
- 5. 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE | 52025-36-2 [amp.chemicalbook.com]
- 6. PubChemLite - 52025-36-2 (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Discovery and history of 6-(Propan-2-yloxy)pyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3143267#discovery-and-history-of-6-propan-2-yloxy-pyridin-3-amine\]](https://www.benchchem.com/product/b3143267#discovery-and-history-of-6-propan-2-yloxy-pyridin-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com